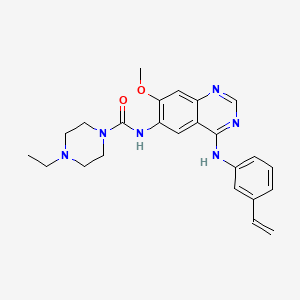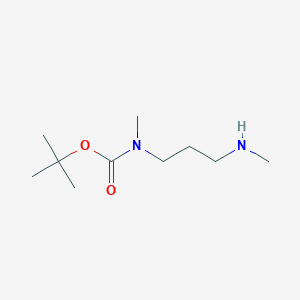
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound stands out due to its complex structure, comprising various functional groups like pyrazole, amide, and morpholine, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide typically involves multi-step organic reactions, starting from readily available precursors. One common approach includes the following steps:
Formation of 5-methyl-1H-pyrazole: : Reacting acetylacetone with hydrazine hydrate.
Attachment of morpholine-4-carbonyl group: : Through acylation reactions.
Condensation reaction: : Combining the pyrazole derivative with 2-bromoacetamide.
Coupling with 4-aminobenzamide: : Utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
These steps require carefully controlled conditions, including temperature regulation, pH adjustment, and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process might be optimized for efficiency, yield, and cost-effectiveness. This could involve:
Flow chemistry techniques: : To enhance reaction rates and ensure better control over reaction parameters.
Automated synthesis platforms: : For scaling up the production with high precision and consistency.
化学反応の分析
Types of Reactions
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives using reagents such as m-chloroperbenzoic acid.
Reduction: : Conversion to reduced forms using agents like sodium borohydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Acidic or basic conditions depending on the desired substitution, catalysts like iron(III) chloride for halogenation.
Major Products Formed
The major products from these reactions vary based on the specific reagents and conditions used. Common products include halogenated pyrazoles, nitro derivatives, and sulfonated compounds.
科学的研究の応用
4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide finds applications in multiple fields:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Investigating its role as a potential bioactive compound.
Medicine: : Research into its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream biological effects. The exact pathways and targets can vary based on the application, but often include inhibition of key enzymes or modulation of signaling pathways involved in inflammation or cell proliferation.
類似化合物との比較
When compared with other similar compounds, such as:
4-(2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Lacks the methyl group, potentially altering its biological activity and reactivity.
4-(2-(5-ethyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide: : Contains an ethyl group instead of methyl, affecting its steric and electronic properties.
The uniqueness of 4-(2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamido)benzamide lies in its specific structural arrangement, which imparts distinct reactivity and potential biological activity not seen in other compounds.
In essence, this compound is a compound with rich chemical properties and diverse applications, making it a valuable subject in scientific research and industrial processes.
特性
IUPAC Name |
4-[[2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-12-10-15(18(26)22-6-8-27-9-7-22)21-23(12)11-16(24)20-14-4-2-13(3-5-14)17(19)25/h2-5,10H,6-9,11H2,1H3,(H2,19,25)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXGPTPRAWNSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2913282.png)
![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2913287.png)

![6-ethyl-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2913291.png)
![3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2913293.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2913298.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)

![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)
